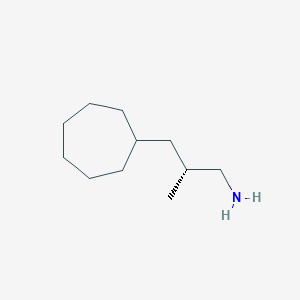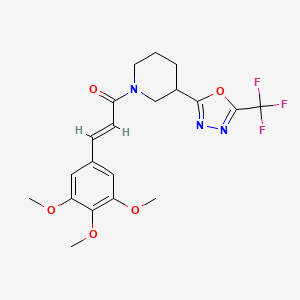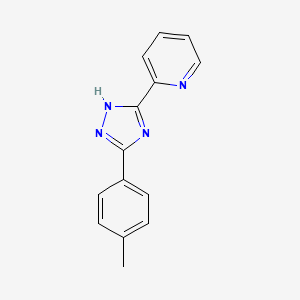
(2R)-3-Cycloheptyl-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Cycloheptyl-2-methylpropan-1-amine, also known as Cycloheptylmethylphenidate (CHMP), is a psychostimulant drug that belongs to the piperidine class of compounds. It is a derivative of methylphenidate, a widely prescribed drug for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. CHMP has been shown to have similar effects to methylphenidate, but with a longer duration of action and a more potent pharmacological profile.
Mechanism of Action
CHMP works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This increase in neurotransmitter levels results in increased alertness, concentration, and focus. CHMP also stimulates the release of dopamine and norepinephrine from nerve terminals, further enhancing its effects.
Biochemical and Physiological Effects:
CHMP has been shown to increase heart rate, blood pressure, and respiration rate in humans. It also increases the levels of glucose and oxygen in the brain, leading to increased cognitive function. CHMP has been shown to improve attention and focus in individuals with ADHD, as well as improve wakefulness and reduce daytime sleepiness in individuals with narcolepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CHMP in lab experiments is its longer duration of action compared to other psychostimulant drugs. This allows for once-daily dosing and reduces the need for frequent drug administration. However, CHMP is a relatively new compound and has not been extensively studied in humans, so its safety and efficacy in different populations are unknown.
Future Directions
There are several future directions for research on CHMP. One potential area of study is its use as a cognitive enhancer in healthy individuals. Another area of study is its potential use in the treatment of other cognitive disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of CHMP in different populations, such as children and elderly individuals.
Synthesis Methods
CHMP can be synthesized by reacting cycloheptyl bromide with 2-methylpropan-1-amine in the presence of sodium hydride. This reaction yields CHMP as a white crystalline powder with a melting point of 118-120°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
CHMP has been used in various scientific research studies to investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It has also been studied for its potential use as a cognitive enhancer and as an alternative to other psychostimulant drugs. CHMP has been shown to have a longer duration of action than methylphenidate, making it a promising candidate for once-daily dosing.
properties
IUPAC Name |
(2R)-3-cycloheptyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(9-12)8-11-6-4-2-3-5-7-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQCFQUKYAIFU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Cycloheptyl-2-methylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Bromopyridin-3-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2534211.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)

![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)
![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)
![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2534217.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2534223.png)
![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)
![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)